N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide
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Overview
Description
N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group, a brominated aromatic ring, and a glycinamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and sulfonyl chlorides for the sulfonylation step .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which N2-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated glycinamides and brominated aromatic compounds. Examples include:
- N~2~-[(4-bromo-3-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide
- N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide
Uniqueness
N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butylsulfanyl group, in particular, may enhance its stability and solubility compared to similar compounds.
Properties
Molecular Formula |
C22H29BrN2O4S2 |
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Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)-N-(2-tert-butylsulfanylethyl)acetamide |
InChI |
InChI=1S/C22H29BrN2O4S2/c1-16-6-8-17(9-7-16)25(15-21(26)24-12-13-30-22(2,3)4)31(27,28)18-10-11-20(29-5)19(23)14-18/h6-11,14H,12-13,15H2,1-5H3,(H,24,26) |
InChI Key |
AJGWTGDCPBOXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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